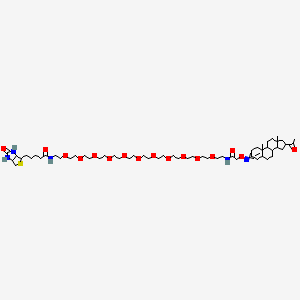

![molecular formula C47H52N2O10 B10767439 [6'-Acetyloxy-5-[2-(icosa-5,8,11,14-tetraenoylamino)ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B10767439.png)

[6'-Acetyloxy-5-[2-(icosa-5,8,11,14-tetraenoylamino)ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

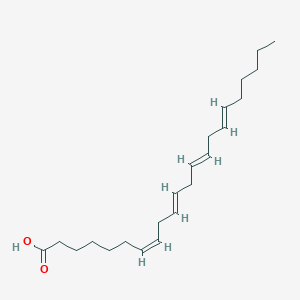

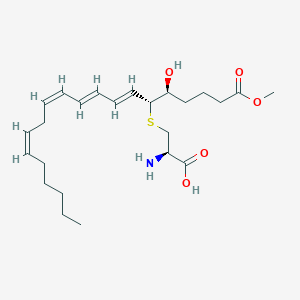

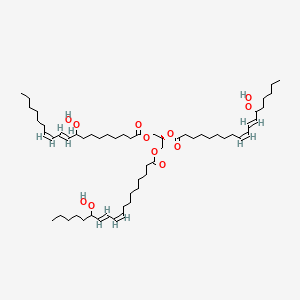

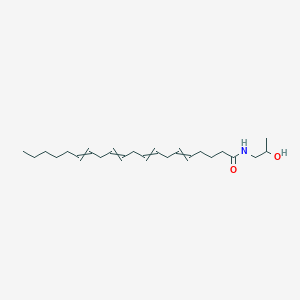

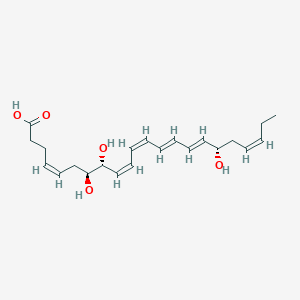

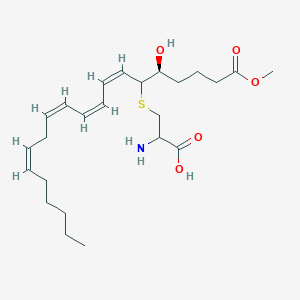

CAY10455 is a synthetic analog of arachidonoyl ethanolamide (anandamide), a naturally occurring endocannabinoid. This compound is non-fluorescent extracellularly but exhibits bright fluorescence at 530 nm inside cells due to esterase-mediated cleavage . It is primarily used in scientific research to study the transport mechanisms of endocannabinoids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10455 involves multiple steps, starting with the preparation of the arachidonoyl ethanolamide backbone. The key steps include esterification and amidation reactions. The final product is obtained through a series of purification steps, including chromatography .

Industrial Production Methods

Industrial production of CAY10455 is not widely documented, as it is primarily used for research purposes. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and selective deprotection steps to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

CAY10455 undergoes several types of chemical reactions, including:

Esterase-mediated cleavage: This reaction occurs intracellularly, leading to the release of fluorescent products

Competitive inhibition: CAY10455 competes with arachidonoyl ethanolamide for the same transporter, inhibiting its uptake

Common Reagents and Conditions

Esterases: Enzymes that catalyze the cleavage of ester bonds.

Organic solvents: Such as dimethyl sulfoxide (DMSO) and ethanol, used for dissolving the compound

Major Products Formed

The major product formed from the esterase-mediated cleavage of CAY10455 is a fluorescent compound that can be detected at 530 nm .

Scientific Research Applications

CAY10455 is widely used in scientific research, particularly in the following areas:

Chemistry: As a fluorescent probe to study the transport mechanisms of endocannabinoids

Biology: To investigate the cellular uptake and intracellular processing of endocannabinoids

Medicine: Potential applications in understanding the role of endocannabinoids in various physiological processes

Industry: Limited use, primarily in research and development settings

Mechanism of Action

CAY10455 exerts its effects by competing with arachidonoyl ethanolamide for the same transporter. Upon uptake into the cell, it is cleaved by esterases, resulting in bright fluorescence. This property makes it a valuable tool for studying the transport and intracellular processing of endocannabinoids .

Comparison with Similar Compounds

Similar Compounds

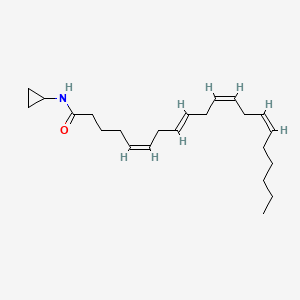

Arachidonoyl ethanolamide (anandamide): The natural endocannabinoid that CAY10455 is designed to mimic

Other fluorescent analogs: Compounds similar to CAY10455 that are used to study endocannabinoid transport

Uniqueness

CAY10455 is unique due to its non-fluorescent nature outside the cell and its bright fluorescence upon intracellular cleavage. This property allows for precise studies of endocannabinoid transport and processing, making it a valuable tool in scientific research .

Properties

Molecular Formula |

C47H52N2O10 |

|---|---|

Molecular Weight |

804.9 g/mol |

IUPAC Name |

[6'-acetyloxy-5-[2-(icosa-5,8,11,14-tetraenoylamino)ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |

InChI |

InChI=1S/C47H52N2O10/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-44(52)48-28-29-55-46(54)49-35-22-25-39-38(30-35)45(53)59-47(39)40-26-23-36(56-33(2)50)31-42(40)58-43-32-37(57-34(3)51)24-27-41(43)47/h8-9,11-12,14-15,17-18,22-27,30-32H,4-7,10,13,16,19-21,28-29H2,1-3H3,(H,48,52)(H,49,54) |

InChI Key |

LQMHXQGEEUIVLB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

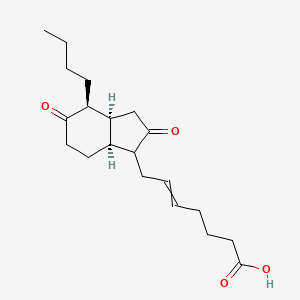

![(E)-7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid](/img/structure/B10767435.png)

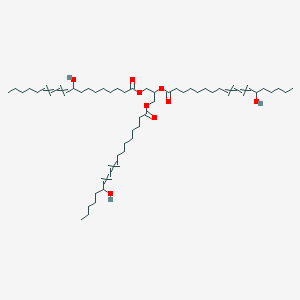

![[6'-acetyloxy-5-[2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B10767479.png)